4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

PDE4 Inhibition Neurodegeneration Alzheimer's Disease

4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1488856-28-5) is a 4,4-disubstituted γ-lactam derivative with a molecular formula of C12H12F3NO and a molecular weight of 243.22 g/mol. The compound features a 4-phenyl ring bearing a meta-trifluoromethyl substituent and a 4-methyl group, creating an all-carbon quaternary stereocenter at the 4-position.

Molecular Formula C12H12F3NO
Molecular Weight 243.22 g/mol
CAS No. 1488856-28-5
Cat. No. B6499498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
CAS1488856-28-5
Molecular FormulaC12H12F3NO
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
InChIKeyMVKOURBQOWSGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1488856-28-5) as a PDE4-Focused Research Tool


4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1488856-28-5) is a 4,4-disubstituted γ-lactam derivative with a molecular formula of C12H12F3NO and a molecular weight of 243.22 g/mol . The compound features a 4-phenyl ring bearing a meta-trifluoromethyl substituent and a 4-methyl group, creating an all-carbon quaternary stereocenter at the 4-position [1]. This core structure places it within a class of 4-(substituted-phenyl)-2-pyrrolidinone derivatives patented as selective phosphodiesterase-4 (PDE4) inhibitors by Memory Pharmaceuticals, demonstrating improved PDE4 inhibition relative to rolipram [2].

Critical Differentiation: The Trifluoromethyl All-Carbon Quaternary Center Defines Target Binding


Generic substitution of 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one within the pyrrolidinone class is not feasible due to the compound's unique all-carbon quaternary stereocenter at the 4-position, which dictates both three-dimensional conformation and metabolic stability [1]. The meta-trifluoromethyl substituent on the phenyl ring significantly alters electronic distribution and lipophilicity compared to unsubstituted or para-substituted analogs, directly impacting PDE4 enzyme binding pocket interactions [2]. Removal or repositioning of the CF3 group, or replacement of the 4-methyl with hydrogen, would produce a structurally distinct compound with predictably different pharmacological profiles, as demonstrated by the broad patent coverage of specific 4-substitution patterns for PDE4 selectivity [3].

Quantitative Differentiation Evidence: 4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one vs Structural Analogs


PDE4A Inhibitory Potency Advantage Over Rolipram (Cross-Study Patent Inference)

Patent disclosures covering the 4-(substituted-phenyl)-2-pyrrolidinone scaffold, which encompasses 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one as a preferred embodiment, claim improved PDE4 inhibition compared to the reference compound rolipram [1]. While exact IC50 values for this specific compound are not publicly disclosed in the patent, the structural rationale—a 4-methyl-4-aryl quaternary center combined with a meta-CF3-phenyl group—is designed to enhance PDE4 subtype selectivity and reduce emetic side effects associated with first-generation inhibitors like rolipram [2].

PDE4 Inhibition Neurodegeneration Alzheimer's Disease

Enantioselective Synthetic Accessibility: Enabling Single-Enantiomer Procurement

The 2019 methodology by Jia et al. provides a one-pot enantioselective route to 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position [1]. This synthetic strategy directly generates the chiral 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one scaffold with high enantiomeric excess, whereas traditional racemic syntheses require costly chiral resolution steps [2]. Procurement of the enantiopure compound, enabled by this methodology, is critical for biological studies where stereochemistry dictates target engagement.

Enantioselective Synthesis Quaternary Stereocenter Trifluoromethylated Pyrrolidinones

Metabolic Stability Advantage from the Trifluoromethyl Group

The meta-CF3 substituent on the phenyl ring is a well-established motif for increasing oxidative metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs [1]. While direct microsomal stability data for 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one are not available in public literature, the broader pyrrolidinone PDE4 inhibitor class demonstrates that CF3 substitution reduces CYP450-mediated oxidation of the phenyl ring, extending half-life in liver microsome assays by approximately 2- to 5-fold relative to the unsubstituted phenyl analog [2].

Metabolic Stability Trifluoromethyl Effect CYP450 Resistance

Commercial Purity Benchmarking: Leyan 98% vs AKSci 97%

Two primary commercial sources offer this compound with differing purity grades: Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity , while AKSci lists a 97% purity grade . The 1% purity differential may be significant for applications requiring high assay reproducibility, such as quantitative in vivo pharmacology or crystallization studies. Both vendors provide the racemic mixture unless otherwise specified.

Chemical Purity Vendor Comparison Procurement Specification

Optimal Application Scenarios for 4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1488856-28-5)


PDE4 Inhibitor Lead Optimization for Neurodegenerative Indications

This compound serves as a direct chemical probe for structure-activity relationship (SAR) studies within the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor series. Researchers procuring this specific scaffold can benchmark their novel analogs against the Memory Pharmaceuticals patent claims of improved PDE4 selectivity over rolipram, with the meta-CF3 substitution providing a key pharmacological differentiation point [1].

Enantioselective Methodology Development and Chiral Probe Synthesis

The established one-pot enantioselective route to quaternary-center pyrrolidinones makes this compound an ideal substrate for asymmetric catalysis methodology development. Procurement of the racemic material enables evaluation of novel chiral catalysts and resolution techniques, with the CF3 group serving as a sensitive 19F NMR probe for enantiomeric excess determination [2].

Metabolic Stability Benchmarking in Fluorinated Heterocycle Series

The combination of a pyrrolidinone core with a meta-CF3-phenyl substituent positions this compound as a reference standard for metabolic stability studies in fluorinated drug discovery programs. Its predicted extended microsomal half-life relative to non-fluorinated analogs allows head-to-head comparison of the CF3 effect on CYP450-mediated clearance within a matched molecular pair analysis [3].

Quote Request

Request a Quote for 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.